molecular formula C8H6ClFO B1388809 2-Fluoro-6-methylbenzoyl chloride CAS No. 535961-78-5

2-Fluoro-6-methylbenzoyl chloride

Cat. No.: B1388809
CAS No.: 535961-78-5
M. Wt: 172.58 g/mol
InChI Key: MMGLVQRGMPQKLH-UHFFFAOYSA-N
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Description

2-Fluoro-6-methylbenzoyl chloride is a chemical compound with the CAS Number: 535961-78-5 . It has a molecular weight of 172.59 and its linear formula is C8H6ClFO . It is typically stored in an inert atmosphere at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of thionyl chloride and N,N-dimethyl-formamide . The mixture is heated to reflux for 5.5 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H6ClFO . The InChI Key is MMGLVQRGMPQKLH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a liquid or solid or semi-solid or lump . It is typically stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Synthesis of Organic Compounds : A study by Su Wei-ke (2008) outlines a method for synthesizing 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a compound derived from 2-fluoro-6-methylbenzoyl chloride. This method demonstrates practicality with high yield and low cost, highlighting the compound's utility in organic synthesis (Su Wei-ke, 2008).

  • Pharmaceutical Applications : Fluorinated 2-arylbenzothiazoles, which can be synthesized using derivatives of this compound, have shown potent and selective inhibitory activity against various cancer cell lines. These compounds are being explored as novel potential PET cancer imaging agents (Wang et al., 2006).

  • Chemical Reactions and Mechanisms : The ortho effect of chloro substituents in 2,6-difluorobenzoyl chloride, a compound related to this compound, has been studied to understand its influence on chemical reactions. The study provides insights into the electronic and steric factors affecting such compounds (Park & Kevill, 2012).

  • Material Science Applications : In the field of materials science, research has been conducted on the impact of fluorine orientation on the optical properties of difluorophenylazophenyl benzoates liquid crystals. This research helps in understanding how fluorine atoms in compounds like this compound affect the properties of liquid crystals, which are important in display technologies (Zaki et al., 2018).

  • Structural Chemistry : The gas phase molecular structures of 2-fluorobenzoyl chloride have been investigated to understand the conformational compositions of similar compounds. This research provides fundamental knowledge about the molecular structure and behavior of halogenated compounds, which is essential in various chemical synthesis processes (Johansen et al., 2013).

  • Medicinal Chemistry : In the context of medicinal chemistry, fluoro-substituted benzothiazoles, which can be synthesized from derivatives of this compound, have been studied for their antitumor properties. These compounds are specifically potent against certain types of cancer cells, providing a pathway for the development of new anticancer drugs (Hutchinson et al., 2001).

Safety and Hazards

2-Fluoro-6-methylbenzoyl chloride is classified as dangerous . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and wearing protective equipment .

Mechanism of Action

Mode of Action

2-Fluoro-6-methylbenzoyl chloride, like other acyl chlorides, is highly reactive due to the good leaving group (Cl-) and the polarized carbonyl group. It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively . The presence of the fluorine atom at the ortho position to the acyl chloride group may influence the reactivity and selectivity of the compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound . For instance, in an aqueous environment, it would readily hydrolyze to form 2-fluoro-6-methylbenzoic acid.

Properties

IUPAC Name

2-fluoro-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGLVQRGMPQKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664593
Record name 2-Fluoro-6-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535961-78-5
Record name 2-Fluoro-6-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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